REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:7])[n:8]1.[Cl:20][CH:21]([Cl:22])[Cl:23].[OH:9][O:10][C:11]([c:12]1[cH:13][c:14]([Cl:15])[cH:16][cH:17][cH:18]1)=[O:19]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]([CH3:7])[n+:8]1[O-:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OO)c1cccc(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C)[n+]1[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |